6-(Chloromethyl)pyrimidin-4-OL
Overview
Description
6-(Chloromethyl)pyrimidin-4-OL is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which 6-(chloromethyl)pyrimidin-4-ol belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may also interact with these targets in a similar manner.
Biochemical Pathways
Pyrimidines are known to be involved in various metabolic pathways, including the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of RNA and DNA, regulation of enzymatic reactions, and as a source of energy .
Result of Action
Given the anti-inflammatory activities of pyrimidines , it can be inferred that this compound may also exhibit similar effects.
Biochemical Analysis
Biochemical Properties
6-(Chloromethyl)pyrimidin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA polymerase, where it acts as an inhibitor. This interaction is crucial in the regulation of DNA replication and repair processes. Additionally, this compound has been found to interact with certain kinases, influencing signal transduction pathways. These interactions are typically characterized by the formation of covalent bonds between the chloromethyl group of the compound and nucleophilic sites on the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating the p53 pathway, leading to cell cycle arrest and programmed cell death. Furthermore, it affects the expression of genes involved in cell proliferation and differentiation, thereby modulating cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and RNA, causing structural changes that inhibit the replication and transcription processes. The compound also acts as an enzyme inhibitor, particularly targeting DNA polymerase and certain kinases. This inhibition is achieved through the formation of covalent bonds with the active sites of these enzymes, leading to their inactivation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA replication and repair mechanisms. These effects are particularly evident in in vitro studies with cultured cells, where continuous exposure results in significant changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth by targeting rapidly dividing cells. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and are associated with the accumulation of the compound in the liver and kidneys. Threshold effects have been observed, where doses above a certain level lead to significant toxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The compound undergoes oxidative dechlorination, resulting in the formation of reactive intermediates that can bind to cellular macromolecules. These metabolic reactions are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can localize to various cellular compartments, including the nucleus and mitochondria. This distribution is essential for its biological activity, as it allows the compound to reach its molecular targets and exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nuclear compartment. Additionally, the compound can accumulate in the mitochondria, where it affects mitochondrial DNA replication and energy production. These subcellular localizations are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)pyrimidin-4-OL typically involves the chloromethylation of pyrimidin-4-OL. One common method is the reaction of pyrimidin-4-OL with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position of the pyrimidine ring . The reaction conditions often include a solvent such as acetic acid and a catalyst like zinc chloride to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions involving solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Ketones or aldehydes at the 4-position.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Scientific Research Applications
6-(Chloromethyl)pyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Similar structure but with two chlorine atoms at positions 4 and 6.
6-Methylpyrimidin-4-OL: Similar structure with a methyl group instead of a chloromethyl group.
4-Chloropyrimidine: Contains a chlorine atom at the 4-position
Uniqueness
6-(Chloromethyl)pyrimidin-4-OL is unique due to the presence of both a chloromethyl group and a hydroxyl group on the pyrimidine ring.
Properties
IUPAC Name |
4-(chloromethyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOOXDZVDOAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.